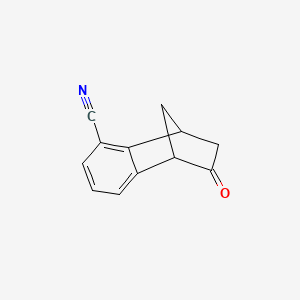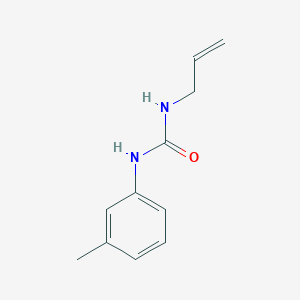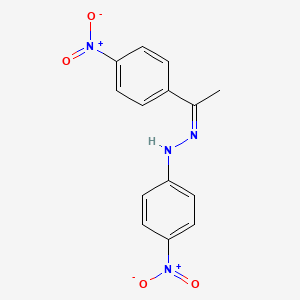
4'-Nitroacetophenone 4-nitrophenylhydrazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4’-Nitroacetophenone 4-nitrophenylhydrazone: is a chemical compound with the molecular formula C14H12N4O4 and a molecular weight of 300.276 g/mol . This compound is part of a class of organic compounds known as hydrazones, which are characterized by the presence of the functional group R1R2C=NNH2. It is used primarily in scientific research and has applications in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone typically involves the reaction of 4’-nitroacetophenone with 4-nitrophenylhydrazine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: While specific industrial production methods for 4’-Nitroacetophenone 4-nitrophenylhydrazone are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.
化学反应分析
Types of Reactions: 4’-Nitroacetophenone 4-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of nitroacetophenone derivatives.
Reduction: Formation of aminoacetophenone derivatives.
Substitution: Formation of halogenated acetophenone derivatives.
科学研究应用
Chemistry: 4’-Nitroacetophenone 4-nitrophenylhydrazone is used as a reagent in organic synthesis and as an intermediate in the preparation of various chemical compounds .
Biology: In biological research, this compound is used to study enzyme kinetics and as a probe for investigating biochemical pathways .
Industry: In the industrial sector, 4’-Nitroacetophenone 4-nitrophenylhydrazone is used in the manufacture of dyes and pigments .
作用机制
The mechanism of action of 4’-Nitroacetophenone 4-nitrophenylhydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity and affecting biochemical pathways. The nitro group in the compound can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
相似化合物的比较
4’-Nitroacetophenone: A precursor in the synthesis of 4’-Nitroacetophenone 4-nitrophenylhydrazone, used in the manufacture of pharmaceuticals and dyes.
4-Nitrophenylhydrazine: Another precursor, used as a derivatizing agent for carbonyl compounds.
Uniqueness: 4’-Nitroacetophenone 4-nitrophenylhydrazone is unique due to its dual functional groups (nitro and hydrazone), which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
18265-72-0 |
|---|---|
分子式 |
C14H12N4O4 |
分子量 |
300.27 g/mol |
IUPAC 名称 |
4-nitro-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]aniline |
InChI |
InChI=1S/C14H12N4O4/c1-10(11-2-6-13(7-3-11)17(19)20)15-16-12-4-8-14(9-5-12)18(21)22/h2-9,16H,1H3/b15-10- |
InChI 键 |
HXWIDJSTRZCIBE-GDNBJRDFSA-N |
手性 SMILES |
C/C(=N/NC1=CC=C(C=C1)[N+](=O)[O-])/C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC(=NNC1=CC=C(C=C1)[N+](=O)[O-])C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




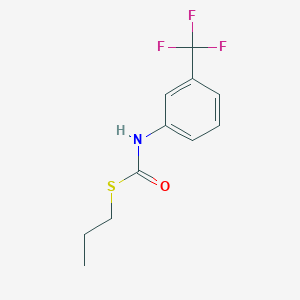
![19-(2-Propen-1-yloxy)-18,14-metheno-14H-dibenzo[f,m][1,3,5]trioxacyclotetradecin](/img/structure/B11947892.png)
![tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15,16-dicarboxylic acid](/img/structure/B11947894.png)
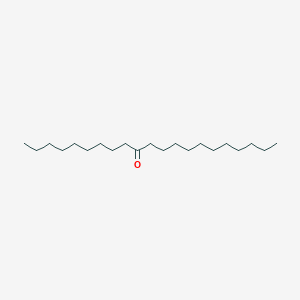

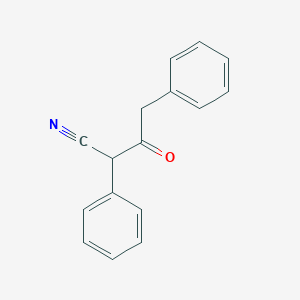

![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B11947922.png)
![1-Methyl-2-(5-methylfuran-2-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B11947927.png)
